Chlorphenesin-D5 chemical structure and properties
Chlorphenesin-D5 chemical structure and properties
An In-depth Technical Guide to Chlorphenesin-D5 for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin-D5 is the deuterated analogue of Chlorphenesin (B1668841). It is a synthetic compound used primarily as an internal standard in analytical and clinical studies for the quantification of Chlorphenesin. Chlorphenesin itself is a versatile compound with applications as a preservative in cosmetics and personal care products due to its antimicrobial and antifungal properties.[1][2] It also exhibits properties as a centrally-acting muscle relaxant, although its carbamate (B1207046) form is more commonly used for this purpose.[3][4] The incorporation of five deuterium (B1214612) atoms in the glyceryl moiety of Chlorphenesin-D5 provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays.
Chemical Structure and Properties
The chemical structure of Chlorphenesin-D5 is characterized by a 4-chlorophenyl group linked via an ether bond to a deuterated propane-1,2-diol backbone.
Table 1: Chemical Identity of Chlorphenesin-D5
| Property | Value |
| Chemical Name | 3-(4-Chlorophenoxy)propane-1,2-diol-D5 |
| Synonyms | Glyceryl D5, Chlorphenesin (glyceryl D5)[5] |
| Molecular Formula | C₉H₆D₅ClO₃[6] |
| Molecular Weight | 207.67 g/mol [6] |
| Unlabelled CAS Number | 104-29-0 |
Table 2: Physicochemical Properties of Chlorphenesin (Unlabeled)
Note: The following data pertains to the non-deuterated form, Chlorphenesin. The physicochemical properties of Chlorphenesin-D5 are expected to be very similar.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 78-81 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water (~0.5%). Soluble in ethanol (B145695) (5% in 95% ethanol) and ether. | |
| pKa | Not available | |
| LogP | 1.2 | [3] |
| UV Absorption (in water) | λmax at 279 nm (0.01% aqueous solution) | [7] |
Synthesis of Chlorphenesin-D5
The synthesis of Chlorphenesin-D5 can be achieved through the condensation of 4-chlorophenol (B41353) with a deuterated glycidol (B123203) or a related deuterated three-carbon synthon. The following is a representative experimental protocol adapted from known syntheses of Chlorphenesin.
Experimental Protocol: Synthesis of Chlorphenesin-D5
Objective: To synthesize Chlorphenesin-D5 via the reaction of 4-chlorophenol with a deuterated glycerol (B35011) derivative.
Materials:
-
4-chlorophenol
-
Glycerol-d5 (or a suitable deuterated precursor like 3-chloro-1,2-propanediol-d5)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Solvent (e.g., water, ethanol)
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Formation of the Phenoxide: In a reaction vessel, dissolve 4-chlorophenol in a suitable solvent. Add a stoichiometric equivalent of sodium hydroxide to form the sodium 4-chlorophenoxide salt.
-
Addition of the Deuterated Synthon: To the solution of the phenoxide, add the deuterated glycerol derivative (e.g., 3-chloro-1,2-propanediol-d5). If using a two-phase system, a phase transfer catalyst can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude Chlorphenesin-D5 by recrystallization or column chromatography to obtain the final product of high purity.
-
Spectroscopic Data
The following tables summarize the expected spectroscopic data for Chlorphenesin-D5 based on data available for the unlabeled compound and general principles of spectroscopy for deuterated molecules.
Table 3: Predicted ¹H NMR Spectral Data for Chlorphenesin-D5
Note: The chemical shifts are based on predictions for the unlabeled compound and will be similar for the D5 analogue. The protons on the deuterated carbons will be absent.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.25 | d | 2H, Aromatic (ortho to Cl) |
| ~6.90 | d | 2H, Aromatic (meta to Cl) |
| ~4.05 | m | 1H, -CH(OH)- |
| ~3.95 | dd | 1H, -O-CH₂- (one proton) |
| ~3.85 | dd | 1H, -O-CH₂- (one proton) |
| ~3.70 | d | 2H, -CH₂(OH) |
| ~2.5-3.5 | br s | 2H, -OH |
Table 4: Predicted ¹³C NMR Spectral Data for Chlorphenesin-D5
Note: The chemical shifts are based on predictions for the unlabeled compound. The signals for the deuterated carbons may show splitting due to C-D coupling or may be broadened.
| Chemical Shift (ppm) | Assignment |
| ~157.5 | Aromatic C-O |
| ~129.5 | Aromatic C-H |
| ~127.0 | Aromatic C-Cl |
| ~116.0 | Aromatic C-H |
| ~70.5 | -O-CH₂- |
| ~70.0 | -CH(OH)- |
| ~63.5 | -CH₂(OH) |
Table 5: Mass Spectrometry Data for Chlorphenesin-D5
| Ionization Mode | Expected m/z | Assignment |
| ESI+ | 208.07 | [M+H]⁺ |
| ESI+ | 230.05 | [M+Na]⁺ |
| EI | 207.06 | [M]⁺• |
Biological Activity and Mechanism of Action
Antimicrobial Activity
Chlorphenesin exhibits broad-spectrum antimicrobial activity against bacteria and fungi, which is why it is widely used as a preservative in cosmetic formulations.[1] The primary mechanism of its antimicrobial action is the disruption of the microbial cell membrane.[8] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Central Nervous System Effects
Chlorphenesin is known to be a centrally-acting skeletal muscle relaxant.[3] Its mechanism of action in the central nervous system (CNS) is not fully elucidated but is thought to involve the depression of polysynaptic reflexes in the spinal cord and other supraspinal structures. It is believed to act on interneurons to reduce nerve impulse transmission that leads to muscle spasms.[4]
Conclusion
Chlorphenesin-D5 is a valuable tool for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development. Its stable isotope labeling makes it an excellent internal standard for the accurate quantification of Chlorphenesin in various biological matrices. A thorough understanding of its chemical and physical properties, synthesis, and biological activities is essential for its effective application in scientific research. This guide provides a comprehensive overview of the core technical information required by its intended audience.
References
- 1. specialchem.com [specialchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101445436B - Preparation method of medical compound chlorphenesin - Google Patents [patents.google.com]
- 5. Chlorphenesin D5 (glyceryl D5) | CymitQuimica [cymitquimica.com]
- 6. clinivex.com [clinivex.com]
- 7. cir-safety.org [cir-safety.org]
- 8. Method for green, efficient and selective synthesis of chlorphenesin - Eureka | Patsnap [eureka.patsnap.com]
